molecular formula C11H17NO B3417125 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol CAS No. 1017371-15-1

3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol

Cat. No. B3417125
M. Wt: 179.26 g/mol
InChI Key: OOGVRAAJCDROMH-UHFFFAOYSA-N
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Description

“3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.25 .

Scientific Research Applications

  • Synthesis and Corrosion Inhibition : Tertiary amines like "1,3-di-amino-propan-2-ol" have been synthesized for use as corrosion inhibitors on carbon steel. They form protective layers on metal surfaces and exhibit high efficiency in preventing corrosion (Gao, Liang, & Wang, 2007).

  • Cardioselectivity Research : Compounds similar to "3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol" have been studied for their affinity to beta-adrenoceptors, revealing insights into cardioselectivity and potential applications in cardiovascular therapies (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

  • Structural Analysis and Crystallography : The compound has been used in crystallographic studies, aiding in understanding molecular structures and interactions (Rivera, Ríos-Motta, & Bolte, 2022).

  • Synthesis of Mannich Bases : Research on the stereochemistry of Mannich bases, which are similar in structure to "3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol", has been conducted to understand their synthesis and absolute configurations (Angiolini, Bizzarri, & Tramontini, 1969).

  • Enzymatic Studies and Asymmetric Synthesis : The compound has been utilized in enzymatic studies for the resolution of chiral amino alcohols, which is significant in the field of asymmetric synthesis, particularly for pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).

  • X-ray Structures and Computational Studies : Its derivatives have been characterized using X-ray crystallography and computational methods, enhancing the understanding of molecular geometry and electronic spectra (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

  • Catalytic Transformation Research : Studies have explored the catalytic transformation of related compounds, contributing to the development of synthetic pathways in organic chemistry (Bernas, Demidova, Aho, Simakova, Kumar, Laribi, Perrichon, Leino, & Murzin, 2015).

properties

IUPAC Name

2-(aminomethyl)-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-5,10,13H,6-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVRAAJCDROMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol

CAS RN

1017371-15-1
Record name 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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